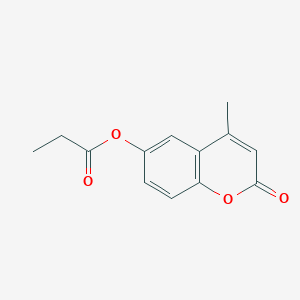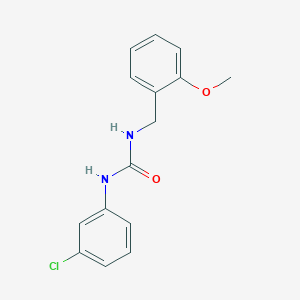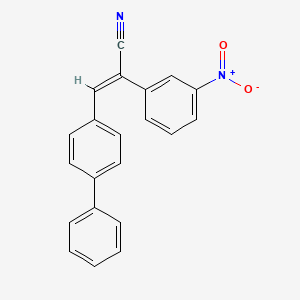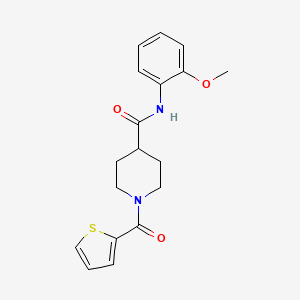
4-methyl-2-oxo-2H-chromen-6-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-6-yl propionate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with propionic acid or its derivatives. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-6-ol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-oxo-2H-chromen-6-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester or amide derivatives.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-2H-chromen-6-yl propionate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticoagulant properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxo-2H-chromen-6-yl propionate and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication . The compound’s anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a benzenesulfonate group instead of a propionate ester.
4-methyl-2-oxo-2H-chromen-6-yl acetate: Similar structure but with an acetate group instead of a propionate group.
7-hydroxy-4-methylcoumarin: Lacks the ester group and has a hydroxyl group at the 7-position.
Uniqueness
4-methyl-2-oxo-2H-chromen-6-yl propionate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the propionate ester can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-12(14)16-9-4-5-11-10(7-9)8(2)6-13(15)17-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWUDTZAZFZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methoxyphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5846242.png)


![1-[4-(Difluoromethoxy)-2-methylphenyl]-3-(4-methoxyphenyl)urea](/img/structure/B5846261.png)
![3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5846271.png)
![2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5846279.png)
![Benzoic acid, 3-[(3-oxobenzo[b]thien-2(3H)-ylidene)hydrazino]-](/img/structure/B5846286.png)


![N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide](/img/structure/B5846306.png)
![3-[(4-fluorophenyl)amino]-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B5846329.png)
![N-cycloheptyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5846332.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5846340.png)

